![molecular formula C23H19NO5S B281427 4-methoxy-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281427.png)
4-methoxy-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide (referred to as compound X) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of compound X involves the inhibition of enzymes and the modulation of various signaling pathways. It has been shown to bind to the active site of carbonic anhydrase, thereby inhibiting its activity. Additionally, compound X has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of signaling pathways, and anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for use in lab experiments, including its high purity, stability, and potency. However, it also has some limitations, including its high cost and limited availability. Additionally, the potential toxicity and side effects of compound X need to be carefully evaluated before its use in preclinical and clinical studies.
Orientations Futures
There are several future directions for the research and development of compound X. One potential direction is the optimization of its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion, to improve its efficacy and safety. Additionally, the identification of new targets and signaling pathways modulated by compound X could lead to the discovery of new therapeutic applications. Finally, the development of new synthetic methods for the production of compound X could improve its availability and reduce its cost, making it more accessible for research and development.
Méthodes De Synthèse
Compound X can be synthesized using a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride and 7-oxo-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-amine in the presence of a base. The resulting product is then treated with sulfamic acid to form the final compound X. The synthesis of compound X has been optimized to achieve high yields and purity, making it suitable for various research applications.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Compound X has also been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.
Propriétés
Formule moléculaire |
C23H19NO5S |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
4-methoxy-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H19NO5S/c1-28-14-9-11-15(12-10-14)30(26,27)24-19-13-18-22-20(25)7-4-8-21(22)29-23(18)17-6-3-2-5-16(17)19/h2-3,5-6,9-13,24H,4,7-8H2,1H3 |
Clé InChI |
JWTUGKPRERNBNS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CCC5 |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




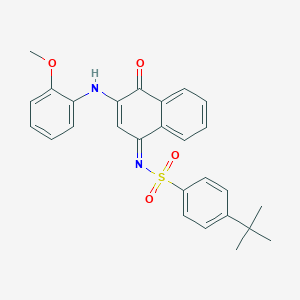
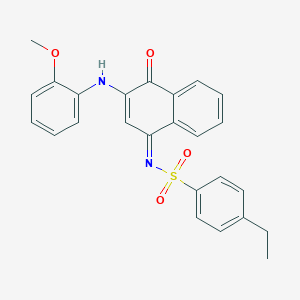
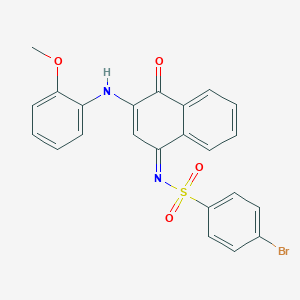
![4-chloro-N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281351.png)
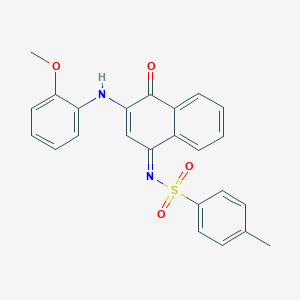
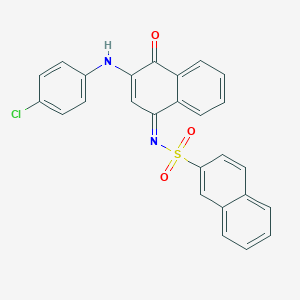
![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide](/img/structure/B281355.png)
![4-ethoxy-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281357.png)
![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide](/img/structure/B281360.png)
![4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281365.png)
![4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281366.png)
![4-ethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281367.png)
![2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281368.png)